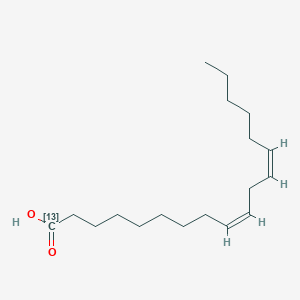![molecular formula C15H27NO11 B013670 N-[5-hydroxy-6-(hydroxymethyl)-2-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide CAS No. 100836-88-2](/img/structure/B13670.png)
N-[5-hydroxy-6-(hydroxymethyl)-2-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of complex acetamide derivatives often involves multi-step chemical reactions that include acetylation, esterification, and possibly cyclization processes. For example, the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide using N-methylaniline, chloracetyl chloride, anhydrous sodium acetate, and methanol demonstrates a typical approach to constructing acetamide derivatives through acetylation, esterification, and ester interchange steps (Zhong-cheng & Wan-yin, 2002).
Molecular Structure Analysis
Molecular structure analysis of acetamide derivatives typically involves X-ray crystallography, NMR spectroscopy, and computational modeling to determine the geometries, conformations, and electronic structures of these molecules. For instance, the crystallographic study and molecular modeling of the oxidation product of a specific N-[(8R)-2-methoxy-5,6,7,8,9,10-hexahydro-6,9-methanocyclohepta[b]indol-8-yl]acetamide provide insights into the structural determinants and potential reactivity of such compounds (Baranova et al., 2012).
科学的研究の応用
Computational Studies and Diabetes Management
A significant application of this compound was identified in a computational study focusing on its role in the regulation of blood glucose levels. The study utilized a reverse pharmacophore mapping approach and text-based database search to identify potential targets of the compound in diabetes management. Molecular docking was performed to predict the binding pose of the compound in the active site region of the target protein, and molecular dynamics simulation was employed to observe the dynamic behavior and stability of protein–ligand complexes. This research indicates the compound's potential utility in developing treatments for diabetes by targeting key enzymes involved in the disease's pathology (Muthusamy & Krishnasamy, 2016).
Synthesis and Characterization
Another aspect of research on this compound involves its synthesis and characterization. A study detailed the synthesis of a new sugar imine molecule related to this compound and characterized it using conventional analysis methods, including its physical properties and thermal stability. The synthesis was based on D-glucose using a click chemistry reaction mechanism, indicating the versatility and potential applications of this compound in synthetic organic chemistry and materials science (Mohammed et al., 2020).
Solubility Studies
Research on the solubility of related saccharides in ethanol–water solutions provides insights into the physicochemical properties of such compounds. These studies are essential for understanding the solubility behavior of complex saccharides in mixed solvents, which has implications for their application in pharmaceutical formulations and material science (Gong et al., 2012).
Chemoselective Hydroxymethylation
Research on chemoselective hydroxymethylation has led to the development of novel compounds with potential applications in medicinal chemistry and drug discovery. This process involves a tandem chemoselective hydroxymethylation followed by cyclization, yielding novel thiomorpholin-3-ones. Such studies expand the chemical toolbox available for designing and synthesizing new therapeutic agents (Krishnaraj & Muthusubramanian, 2012).
Anticancer and Antiproliferative Effects
Research has also explored the anticancer and antiproliferative effects of compounds related to N-[5-hydroxy-6-(hydroxymethyl)-2-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide. For instance, compounds isolated from Selaginella pulvinata, including new compounds with similar structural motifs, have shown the ability to inhibit the growth of cancer cells and induce apoptosis. These findings highlight the potential of such compounds in developing new anticancer therapies (Wang et al., 2016).
特性
IUPAC Name |
N-[5-hydroxy-6-(hydroxymethyl)-2-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO11/c1-5(19)16-8-13(10(21)7(4-18)25-14(8)24-2)27-15-12(23)11(22)9(20)6(3-17)26-15/h6-15,17-18,20-23H,3-4H2,1-2H3,(H,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPIHIQIYWZWIPU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC)CO)O)OC2C(C(C(C(O2)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30394767 |
Source


|
| Record name | Galbeta1,3GalNAcalpha-O-Me | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30394767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-hydroxy-6-(hydroxymethyl)-2-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide | |
CAS RN |
100836-88-2 |
Source


|
| Record name | Galbeta1,3GalNAcalpha-O-Me | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30394767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

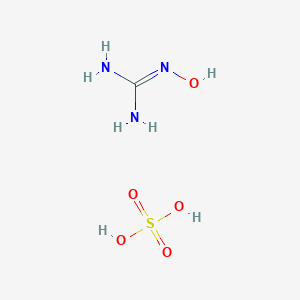
![6-Mercapto-1H-pyrazolo[3,4-D]pyrimidin-4-OL](/img/structure/B13595.png)
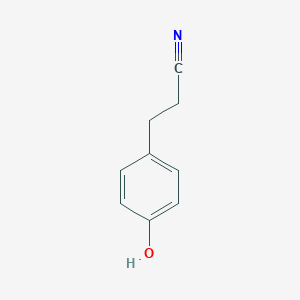
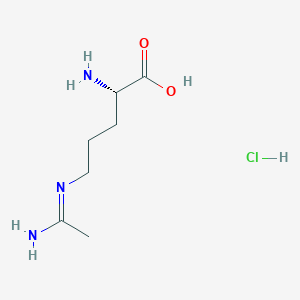
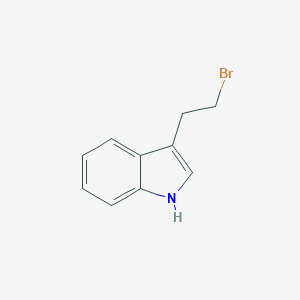
![2-Amino-9-((3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-1H-purin-6(9H)-one](/img/structure/B13609.png)
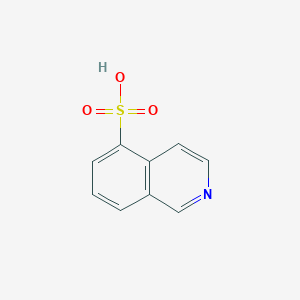
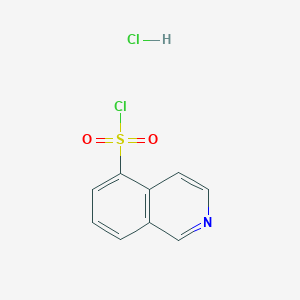
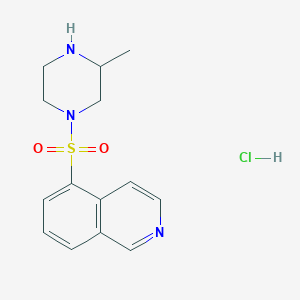
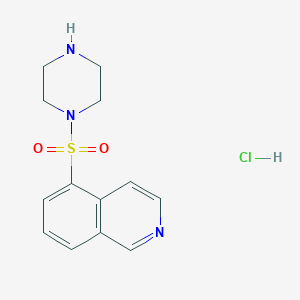
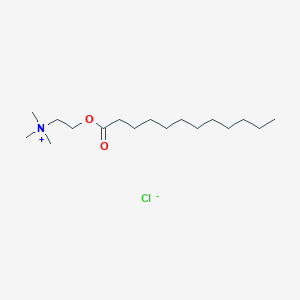
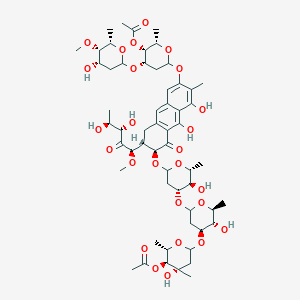
![N-[(2R,3R,4R,5R)-5,6-dihydroxy-1-oxo-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-2-yl]acetamide](/img/structure/B13629.png)
